3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one
Overview
Description
3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bonded Molecular Structures
Research has highlighted the importance of hydrogen-bonded chains in molecules similar to "3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one." For instance, studies have described the formation of hydrogen-bonded chains in certain compounds, demonstrating the significance of hydrogen bonding in the crystal structure and stability of these molecules (Trilleras et al., 2005).
Synthesis and Characterization
The synthesis and characterization of novel compounds with structures similar to "this compound" have been extensively studied. These investigations have led to the development of new synthetic methods and the discovery of compounds with potential biological activities. For example, research has explored the synthesis of novel pyrazoline and imidazolone derivatives with specific structural features, revealing insights into their chemical properties and potential applications (Khalifa et al., 2017).
Biological Activities
Several studies have focused on the biological activities of compounds structurally related to "this compound." For instance, research into pyrazoline derivatives has shown antidepressant activities in animal models, suggesting potential therapeutic applications for these compounds (Palaska et al., 2001). Additionally, antimicrobial and antifungal activities have been observed in some pyrazoline and triazolothiadiazole derivatives, highlighting their potential in developing new antimicrobial agents (Dangar et al., 2014).
Organized Molecular Assemblies
Research has also explored the formation of organized molecular assemblies in protonated pyrazole-based ionic salts. These studies provide valuable insights into the interactions and assembly of molecules, which have implications for materials science and nanotechnology applications (Zheng et al., 2013).
Properties
IUPAC Name |
3-chloro-1-(3-methoxyphenyl)pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9-4-2-3-8(7-9)14-6-5-13-10(12)11(14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPRVXQSYNDQOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.